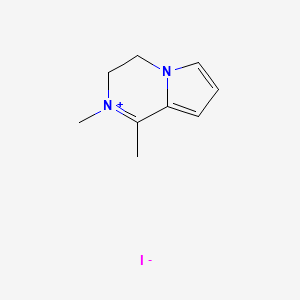
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated and methoxylated isochromenone core
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-yl chloride with guanidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated and methoxylated isochromenone core may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine: This compound has an ethoxy group instead of a methoxy group, which may result in different reactivity and biological activity.
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)urea: The urea derivative may exhibit different chemical and biological properties due to the presence of the urea group instead of the guanidine group.
Propriétés
Numéro CAS |
113251-08-4 |
|---|---|
Formule moléculaire |
C11H10ClN3O3 |
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
2-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)guanidine |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-10-8(12)6-3-2-5(15-11(13)14)4-7(6)9(16)18-10/h2-4H,1H3,(H4,13,14,15) |
Clé InChI |
GGJYUMYNPWNIEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)




![4-[(Pyridin-4-yl)amino]phenol](/img/structure/B8766153.png)








